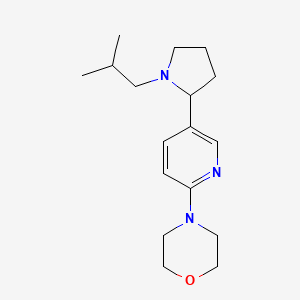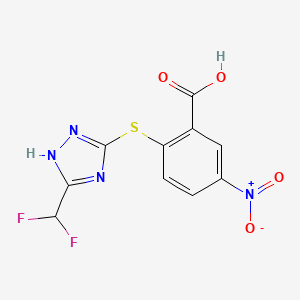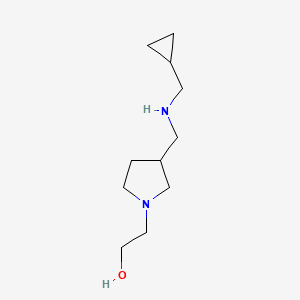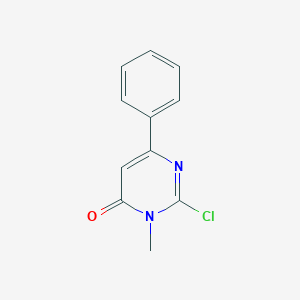
5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-cloro-2-(piperidin-1-il)tiazol-4-carboxílico es un compuesto heterocíclico que presenta un anillo de tiazol sustituido con un grupo piperidina y un grupo ácido carboxílico. Los derivados de tiazol son conocidos por sus diversas actividades biológicas y se encuentran comúnmente en diversas aplicaciones farmacéuticas y agroquímicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-cloro-2-(piperidin-1-il)tiazol-4-carboxílico típicamente implica la condensación de precursores de tiazol apropiados con derivados de piperidina. Un método común involucra la reacción de 2-aminotiazol con piperidina y ácido cloroacético en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o etanol, con la adición de una base como trietilamina para facilitar la reacción .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 5-cloro-2-(piperidin-1-il)tiazol-4-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El anillo de tiazol puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo ácido carboxílico puede reducirse a un alcohol.
Sustitución: El átomo de cloro puede sustituirse con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como azida de sodio o tiourea.
Productos principales formados:
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
El ácido 5-cloro-2-(piperidin-1-il)tiazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antiviral.
Medicina: Explorado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: Utilizado en el desarrollo de agroquímicos y biocidas
Mecanismo De Acción
El mecanismo de acción del ácido 5-cloro-2-(piperidin-1-il)tiazol-4-carboxílico implica su interacción con objetivos moleculares específicos. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. El grupo piperidina puede mejorar la afinidad de unión y la selectividad del compuesto. El grupo ácido carboxílico puede participar en enlaces de hidrógeno e interacciones electrostáticas, estabilizando aún más la unión del compuesto a sus objetivos .
Compuestos similares:
Ácido 2-(piperidin-1-il)tiazol-4-carboxílico: Carece de la sustitución de cloro, lo que puede afectar su actividad biológica.
Ácido 5-cloro-2-(morfolin-4-il)tiazol-4-carboxílico: Contiene un grupo morfolina en lugar de un grupo piperidina, lo que puede alterar sus propiedades farmacocinéticas.
Ácido 5-cloro-2-(pirrolidin-1-il)tiazol-4-carboxílico: Contiene un grupo pirrolidina, lo que puede influir en su afinidad de unión y selectividad
Unicidad: La presencia del átomo de cloro y el grupo piperidina en el ácido 5-cloro-2-(piperidin-1-il)tiazol-4-carboxílico confiere propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones. Sus características estructurales contribuyen a su estabilidad, reactividad y potenciales efectos terapéuticos .
Comparación Con Compuestos Similares
2-(Piperidin-1-yl)thiazole-4-carboxylic acid: Lacks the chlorine substitution, which may affect its biological activity.
5-Chloro-2-(morpholin-4-yl)thiazole-4-carboxylic acid: Contains a morpholine group instead of a piperidine group, which can alter its pharmacokinetic properties.
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid: Contains a pyrrolidine group, which may influence its binding affinity and selectivity
Uniqueness: The presence of the chlorine atom and the piperidine group in 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications. Its structural features contribute to its stability, reactivity, and potential therapeutic effects .
Propiedades
Fórmula molecular |
C9H11ClN2O2S |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2S/c10-7-6(8(13)14)11-9(15-7)12-4-2-1-3-5-12/h1-5H2,(H,13,14) |
Clave InChI |
FFMSRRNNNPCONZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=C(S2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)


![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)


![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)


